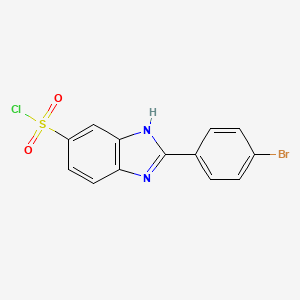
2-Ethyl-5-(propan-2-YL)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of the pyrrolidine ring in various bioactive molecules makes it a significant scaffold in drug discovery .
Méthodes De Préparation
The synthesis of 2-Ethyl-5-(propan-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine with appropriate reagents under controlled conditions . The reaction typically requires an aprotic solvent such as toluene or tetrahydrofuran, which facilitates the separation of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high purity and yield.
Analyse Des Réactions Chimiques
2-Ethyl-5-(propan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom of the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Ethyl-5-(propan-2-yl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of ethyl and isopropyl groups in this compound contributes to its distinct chemical and biological properties.
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
These compounds are also widely studied for their biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-8-5-6-9(10-8)7(2)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
NGHNEUBJNZDPBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


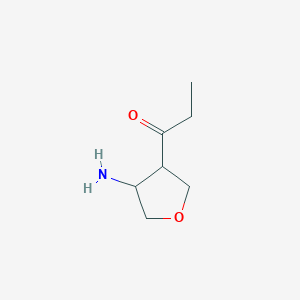

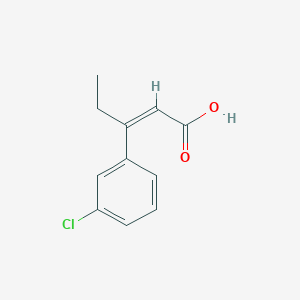

![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
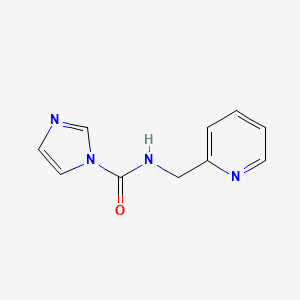

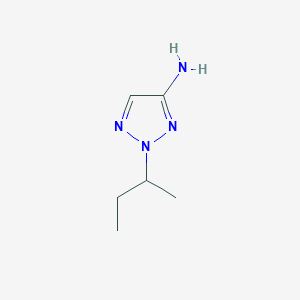
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)
